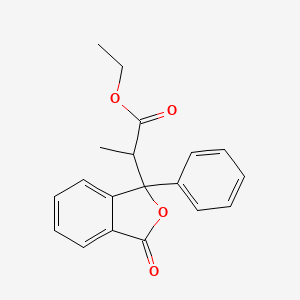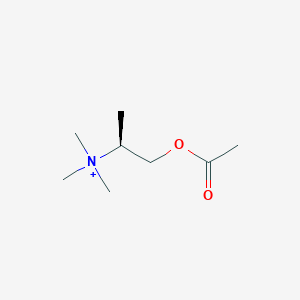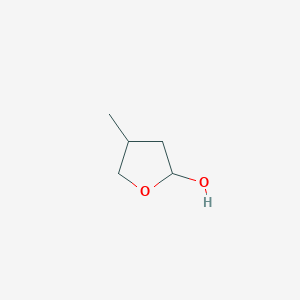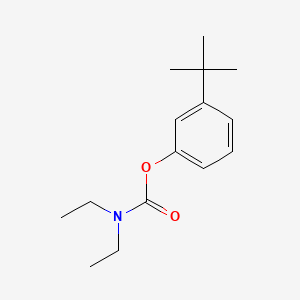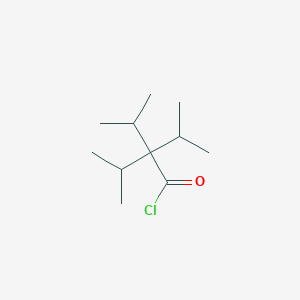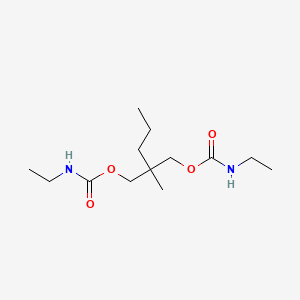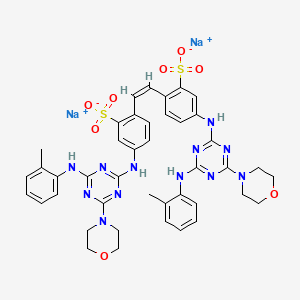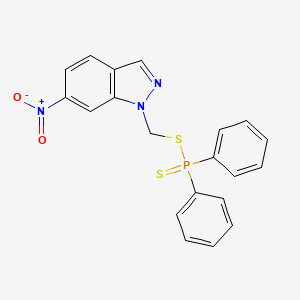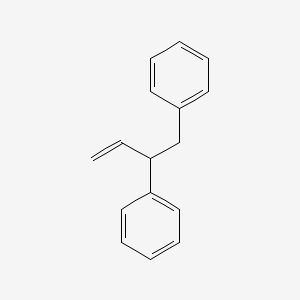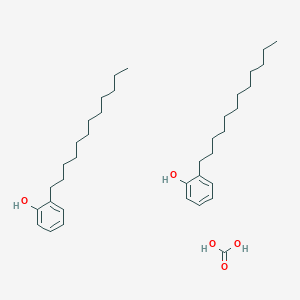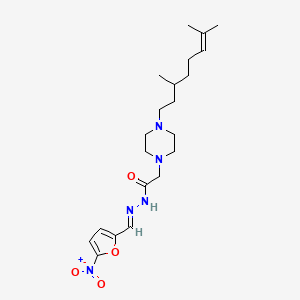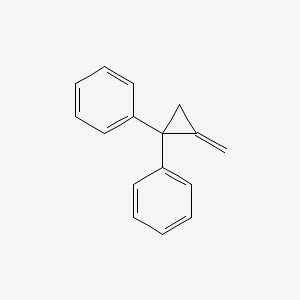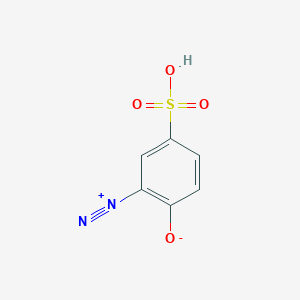
2-Diazonio-4-sulfophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-4-sulfophenolate is an aromatic diazonium compound with the molecular formula C6H4N2O3S. It is a diazonium salt that features a diazonium group (-N2+) and a sulfonate group (-SO3-) attached to a phenol ring. This compound is known for its reactivity and is commonly used in various chemical reactions, particularly in the synthesis of azo dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Diazonio-4-sulfophenolate can be synthesized through the diazotization of 4-aminophenol-2-sulfonic acid. The process involves the reaction of 4-aminophenol-2-sulfonic acid with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows:
4-Aminophenol-2-sulfonic acid+NaNO2+HCl→this compound+NaCl+H2O
Industrial Production Methods
In industrial settings, the synthesis of this compound is typically carried out in large-scale reactors with precise control over temperature and pH to ensure high yield and purity. The reaction mixture is often cooled using ice baths or refrigeration systems to maintain the required low temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-4-sulfophenolate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: It can react with phenols, naphthols, and aromatic amines to form azo compounds, which are widely used as dyes.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) halides (CuCl, CuBr, CuCN) are commonly used as reagents in Sandmeyer reactions to replace the diazonium group with halides or cyanides.
Azo Coupling Reactions: Phenols and aromatic amines are typical coupling partners, and the reactions are usually carried out in alkaline or neutral aqueous solutions.
Major Products Formed
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.
Applications De Recherche Scientifique
2-Diazonio-4-sulfophenolate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important for coloring textiles, food, and cosmetics.
Biology: Employed in biochemical assays and as a reagent for detecting phenolic compounds.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of pigments, inks, and coatings.
Mécanisme D'action
The mechanism of action of 2-Diazonio-4-sulfophenolate primarily involves its ability to form stable diazonium ions, which can undergo substitution and coupling reactions. The diazonium group (-N2+) is a good leaving group, making the compound highly reactive towards nucleophiles. In coupling reactions, the diazonium ion acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazonio-4-sulfonaphthalen-1-olate: Another diazonium compound with similar reactivity but a different aromatic structure.
4-Diazonio-3-sulfobenzoate: Similar in structure but with a carboxylate group instead of a phenolate group.
Uniqueness
2-Diazonio-4-sulfophenolate is unique due to its specific combination of a diazonium group and a sulfonate group on a phenol ring, which imparts distinct reactivity and solubility properties. This makes it particularly useful in the synthesis of water-soluble azo dyes and other applications where solubility in aqueous media is important.
Propriétés
Numéro CAS |
27441-51-6 |
|---|---|
Formule moléculaire |
C6H4N2O4S |
Poids moléculaire |
200.17 g/mol |
Nom IUPAC |
2-diazonio-4-sulfophenolate |
InChI |
InChI=1S/C6H4N2O4S/c7-8-5-3-4(13(10,11)12)1-2-6(5)9/h1-3H,(H-,9,10,11,12) |
Clé InChI |
YCPKUGNGAFETHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)O)[N+]#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
